(5-苄基-1H-1,2,4-三唑-3-基)甲胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

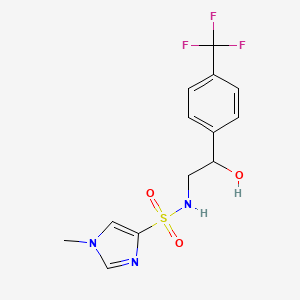

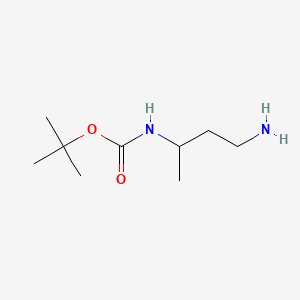

“(5-Benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287285-47-4 . It has a molecular weight of 261.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .科学研究应用

Drug Discovery and Development

Triazole derivatives are known for their broad applications in drug discovery due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules. The compound has been explored for its potential as a core structure in medicinal compounds. For instance, triazole-containing drugs like Rufinamide (an anticonvulsant), Cefatrizine (a broad-spectrum cephalosporin antibiotic), and Tazobactam (a β-lactam antibiotic) highlight the significance of triazoles in pharmaceuticals .

Antimicrobial Agents

The antimicrobial properties of 1,2,4-triazoles make them valuable in the fight against bacterial resistance. Research has shown that triazole derivatives exhibit significant antibacterial activity, which is crucial in the development of new antibacterial agents to tackle microbial resistance .

Cancer Therapy

1,2,4-Triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some derivatives have shown promising results, indicating the potential of triazole compounds in the design and development of anticancer agents .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their aromatic character, triazoles are used in supramolecular chemistry. They can form complex structures with other molecules, which is useful in the creation of novel materials and chemical sensors .

Organic Synthesis

In organic synthesis, triazoles serve as versatile intermediates. They can be used to build more complex molecules, which is beneficial in the synthesis of various organic compounds, including polymers and functional materials .

Chemical Biology

Triazoles are employed in chemical biology for bioconjugation processes. They can link biomolecules to one another or to other materials, which is essential for studying biological systems and developing new biotechnologies .

Fluorescent Imaging

The unique properties of triazoles make them suitable for fluorescent imaging applications. They can be incorporated into molecules that are used to visualize biological processes, aiding in the diagnosis and research of diseases .

Materials Science

In materials science, triazoles contribute to the development of new materials with desirable properties such as enhanced stability, conductivity, or specific interactions with other substances .

安全和危害

作用机制

Target of Action

Similar compounds have been reported to exhibit significant pharmacological activities, such as antitubercular and cytotoxic activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antitubercular and cytotoxic activities , it can be inferred that it may affect pathways related to cell division and growth.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Action Environment

One related compound has been reported to stabilize cu(i) ions in the reaction environment , suggesting that this compound may also be influenced by environmental factors.

属性

IUPAC Name |

(5-benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAYGEBKPCPBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)